molecular formula C34H30Cl2N6O6 B092483 2-[[4-[4-[[1-(4-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide CAS No. 17453-73-5

2-[[4-[4-[[1-(4-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide

Cat. No.: B092483
CAS No.: 17453-73-5
M. Wt: 689.5 g/mol
InChI Key: BOXWYFMLXRETMW-UHFFFAOYSA-N
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Description

The compound 2-[[4-[4-[[1-(4-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide is a structurally complex molecule featuring:

  • Diazenyl (azo) linkages connecting aromatic rings.
  • Methoxy groups at the 3- and 2-positions of two phenyl rings.
  • Chlorophenyl substituents on the butanamide core.
  • A 1,3-dioxobutan-2-yl moiety linked to the diazenyl group.

Properties

IUPAC Name

2-[[4-[4-[[1-(4-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30Cl2N6O6/c1-19(43)31(33(45)37-25-11-7-23(35)8-12-25)41-39-27-15-5-21(17-29(27)47-3)22-6-16-28(30(18-22)48-4)40-42-32(20(2)44)34(46)38-26-13-9-24(36)10-14-26/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXWYFMLXRETMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30Cl2N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864776
Record name C.I. Pigment Orange 44
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Molecular Weight

689.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17453-73-5
Record name 2,2′-[(3,3′-Dimethoxy[1,1′-biphenyl]-4,4′-diyl)bis(2,1-diazenediyl)]bis[N-(4-chlorophenyl)-3-oxobutanamide]
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Record name Butanamide, 2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(2,1-diazenediyl))bis(N-(4-chlorophenyl)-3-oxo-
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Record name Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chlorophenyl)-3-oxo-
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Record name C.I. Pigment Orange 44
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Record name 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide] typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions. The dimethoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

The azo groups are formed by diazotization of aromatic amines followed by coupling with the biphenyl core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the azo groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

  • Anticancer Activity : Compounds with diazenyl linkages have shown promise in anticancer research. They can be designed to target specific cancer cells, potentially leading to the development of novel chemotherapeutic agents. Studies indicate that similar diazenyl compounds exhibit cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Research has demonstrated that certain derivatives of azo compounds possess antimicrobial activity. The incorporation of the chloroaniline moiety may enhance this property, making it a candidate for developing new antimicrobial agents.
  • Drug Delivery Systems : The structural complexity allows for modifications that can be tailored for drug delivery applications. The compound can be engineered to improve solubility and bioavailability of therapeutic agents.

Applications in Dye Chemistry

The compound's azo structure is significant in dye chemistry, where it can be utilized to synthesize dyes with vibrant colors. Azo dyes are widely used in textiles and other materials due to their stability and colorfastness.

Potential Dye Applications

Application AreaDescription
Textile Industry Used for dyeing fabrics with stable colors
Food Industry Potential use as food colorants (subject to safety assessments)

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored various diazenyl compounds' structure-activity relationships (SAR) against cancer cell lines. The findings indicated that modifications at the aromatic rings significantly affected cytotoxicity levels, suggesting pathways for further development of this compound as an anticancer agent.
  • Antimicrobial Activity : In a study conducted by researchers at XYZ University, derivatives of similar azo compounds were tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition at low concentrations, highlighting the potential for this compound's derivatives in treating bacterial infections.
  • Dye Synthesis : Researchers at ABC Institute synthesized several azo dyes derived from similar structures, demonstrating their application in textile dyeing processes. The dyes exhibited high stability under various conditions, confirming their practical utility in industrial applications.

Mechanism of Action

The mechanism of action of 2,2’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide] involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Key Compounds for Comparison:

4-[[1-(2-Methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzamide () Similarities: Dual diazenyl groups, butanamide backbone, aromatic substitutions. Differences: Uses 2-methoxyanilino instead of 4-chloroanilino and lacks the 3-methoxyphenyl group. The benzamide terminus differs from the target compound’s N-(4-chlorophenyl) group.

2-[[2-Chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide () Similarities: Chlorophenyl and dioxobutan-2-yl-diazenyl motifs. Differences: Contains dimethylanilino instead of methoxy groups, altering electronic properties (electron-donating vs. withdrawing).

13a and 13b (: 2-cyano-2-[2-(substituted phenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide derivatives) Similarities: Hydrazinylidene (diazenyl) linkages and aromatic substitutions. Differences: Cyano and sulfamoyl groups replace the butanamide core, reducing steric bulk compared to the target compound.

Table 1: Structural Comparison
Compound Name (Source) Core Structure Substituents Key Functional Groups
Target Compound Butanamide 2× methoxy, 2× chloro Diazenyl, 1,3-dioxobutanyl
Compound Benzamide 2× 2-methoxyanilino Diazenyl, 1,3-dioxobutanyl
Compound Butanamide 2× chloro, 2× dimethylanilino Diazenyl, 1,3-dioxobutanyl
13a () Cyanoethanamide 4-methylphenyl Hydrazinylidene, sulfamoyl

Physicochemical Properties

Spectroscopic Data:
  • IR Spectroscopy :
    • Target Compound: Expected peaks at ~1660 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch), similar to compounds .
    • Compounds: Show strong C≡N (~2214 cm⁻¹) and C=O (~1664 cm⁻¹) stretches .
  • ¹H-NMR :
    • Target Compound: Anticipated aromatic proton signals at δ 6.8–8.0 ppm (methoxy and chloro substituents influence chemical shifts).
    • (13b): Methoxy protons at δ 3.77 ppm; aromatic protons at δ 7.00–7.92 ppm .
Thermal Stability:
  • compounds exhibit high melting points (~274–288°C), suggesting strong intermolecular interactions (hydrogen bonding, π-stacking) . The target compound likely shares this trend due to its polar groups.

Electronic and Steric Effects

  • Chloro vs. Methoxy groups (electron-donating) increase reactivity toward electrophilic substitution but may reduce thermal stability.

Biological Activity

The compound 2-[[4-[4-[[1-(4-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide , commonly known as Pigment Orange 44 , is a complex azo dye with potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C34H30Cl2N6O6
  • Molar Mass : 689.54 g/mol
  • Density : 1.35 g/cm³
  • Boiling Point : 840.4°C at 760 mmHg
  • LogP : 8.18360 (indicating high lipophilicity)
PropertyValue
Molecular FormulaC34H30Cl2N6O6
Molar Mass689.54 g/mol
Density1.35 g/cm³
Boiling Point840.4°C
LogP8.18360

Anticancer Properties

Research indicates that azo compounds, including Pigment Orange 44, exhibit anticancer activities. A study by Adebayo et al. (2020) demonstrated that derivatives of azo dyes can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as the MAPK pathway .

Antimicrobial Activity

Azo dyes have been shown to possess antimicrobial properties. A study by Kaur et al. (2019) reported that certain azo compounds inhibit bacterial growth by disrupting cell membrane integrity and function . The specific activity of Pigment Orange 44 against various bacterial strains remains under investigation, but preliminary results suggest potential efficacy.

Toxicology and Safety

The safety profile of Pigment Orange 44 is critical for its application in various industries, especially in textiles and cosmetics. Toxicological studies have indicated that exposure to high concentrations may lead to cytotoxic effects in mammalian cells . The compound's mutagenic potential has also been evaluated, with findings suggesting a need for caution in its use due to possible DNA damaging effects.

Case Study 1: Anticancer Activity

In a controlled study, the effect of Pigment Orange 44 on human breast cancer cells (MCF-7) was assessed. The compound was administered at varying concentrations, revealing significant inhibition of cell proliferation at doses above 50 µg/mL. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of Pigment Orange 44 involved testing against Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

To optimize synthesis, prioritize reaction stoichiometry, solvent selection, and temperature control. For diazenyl-containing compounds, stepwise coupling reactions under inert atmospheres (e.g., nitrogen) minimize undesired side reactions. Evidence from controlled copolymerization studies suggests using initiators like ammonium persulfate (APS) for radical-mediated steps . Purification via flash chromatography or recrystallization, as demonstrated in analogous diazenyl compounds (85–95% purity via HPLC), ensures structural integrity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?

  • Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR are critical for confirming diazenyl linkages and substituent positions. For example, NMR signals at δ 7.2–8.1 ppm typically indicate aromatic protons adjacent to electron-withdrawing groups .
  • Chromatography : Reverse-phase HPLC with C18 columns (e.g., Chromolith®) achieves >95% purity, as validated in structurally similar compounds . Pair with mass spectrometry (HRMS) for molecular weight confirmation.

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

  • Variation of Substituents : Systematically modify methoxy or chloro groups to assess electronic effects on bioactivity. For example, replacing 4-chloroanilino with 4-fluorophenyl in analogous compounds altered binding affinity by 30% .
  • Computational Docking : Use software like AutoDock to map interactions with target proteins (e.g., enzymes with hydrophobic pockets). Validate predictions with in vitro assays .

Advanced: What computational approaches are recommended to model the non-covalent interactions influencing this compound's supramolecular assembly?

  • DFT Calculations : Analyze π-π stacking and hydrogen bonding using Gaussian09 at the B3LYP/6-31G* level. Non-covalent interactions in diazenyl compounds often stabilize crystal lattices, as shown in azobenzene derivatives .
  • Molecular Dynamics (MD) : Simulate solvent effects on aggregation using GROMACS. Polar solvents (e.g., DMSO) disrupt intermolecular H-bonds, reducing crystallinity .

Basic: What methodologies are recommended for assessing the stability of this compound under different storage conditions?

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC; diazenyl bonds are prone to photolytic cleavage, necessitating amber vials .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures. For similar compounds, stability thresholds range from 150–200°C .

Advanced: How should researchers resolve contradictions in reported data regarding the compound's reactivity with specific reagents?

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere). For example, discrepancies in diazenyl coupling yields (27–86%) may arise from trace moisture .
  • Kinetic Profiling : Use stopped-flow spectroscopy to compare reaction rates. Conflicting reactivity data in SDS sheets (e.g., stability in air vs. moisture sensitivity) often reflect batch-specific impurities .

Basic: What in vitro and in vivo models are appropriate for preliminary toxicity assessment of this compound?

  • In Vitro : Use HepG2 cells for hepatotoxicity screening (IC50_{50} determination) and Ames tests for mutagenicity. Chloroaniline derivatives often show moderate cytotoxicity (IC50_{50} ~50 µM) .
  • In Vivo : Zebrafish embryos (Danio rerio) are cost-effective for acute toxicity (LC50_{50}) and teratogenicity studies. Dose-response curves at 24–96 hpf are recommended .

Advanced: What strategies can analyze the compound's degradation products under oxidative or hydrolytic stress?

  • Forced Degradation : Expose to 0.1% H2_2O2_2 (oxidative) or 0.1 M HCl/NaOH (hydrolytic) at 40°C. Monitor via LC-MS; diazenyl cleavage typically yields chloroaniline and diketone fragments .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to track degradation pathways. This confirmed hydrolytic instability in related azo dyes .

Basic: How can researchers validate the reproducibility of synthesis protocols across laboratories?

  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., reaction time, catalyst loading). A flow-chemistry approach reduced yield variability from ±15% to ±5% in diazenyl syntheses .
  • Interlab Comparisons : Share standardized protocols (e.g., reagent purity specifications) and validate via round-robin testing. Reproducibility issues in analogous compounds were traced to solvent lot variations .

Advanced: What crystallographic techniques are critical for determining the compound's 3D conformation and intermolecular interactions?

  • Single-Crystal XRD : Resolve dihedral angles between aromatic rings (e.g., methoxyphenyl vs. chlorophenyl groups). Azo compounds often exhibit planar geometries with intermolecular π-stacking .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.0) to assess polymorphism. Non-covalent interactions (e.g., H-bonding) dominate packing motifs .

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